

An In-depth Technical Guide to the Physicochemical Properties of Neomenthoglycol

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Compound of Interest

Compound Name: *Neomenthoglycol*

Cat. No.: *B3432738*

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Introduction

Neomenthoglycol, systematically known as (1S,2R,5R)-2-(1-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, and also commonly referred to as cis-p-Menthane-3,8-diol, is a naturally occurring bicyclic organic compound.[1] As a member of the terpenoid class, it is found in the essential oil of plants such as *Corymbia citriodora* (formerly *Eucalyptus citriodora*). [2] This compound is of significant interest in analytical chemistry as a high-purity standard for the identification and quantification of related p-menthane derivatives in complex mixtures like essential oils.[3] Furthermore, its well-defined stereochemistry makes it a valuable chiral building block in organic synthesis. A primary application of **Neomenthoglycol** is as an active ingredient in insect repellents.[4] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and a visualization of its proposed mechanism of action as a repellent.

Core Physicochemical Properties

The fundamental physicochemical properties of **Neomenthoglycol** are summarized below. These parameters are crucial for its application in various scientific and commercial contexts, influencing its solubility, stability, and interaction with biological systems.

Property	Value	Source(s)
IUPAC Name	(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol	[3]
Synonyms	cis-p-Menthane-3,8-diol, Menthoglycol	
CAS Number	3564-95-2	
Molecular Formula	C ₁₀ H ₂₀ O ₂	
Molecular Weight	172.27 g/mol	
Melting Point	34.00 to 35.00 °C	
Boiling Point	267.60 °C (estimated at 760 mm Hg)	
Water Solubility	670.7 mg/L at 25 °C (estimated)	
logP (o/w)	1.370 (estimated)	
Appearance	Colorless compound	

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **Neomenthoglycol**. The expected key features in various spectroscopic techniques are outlined below.

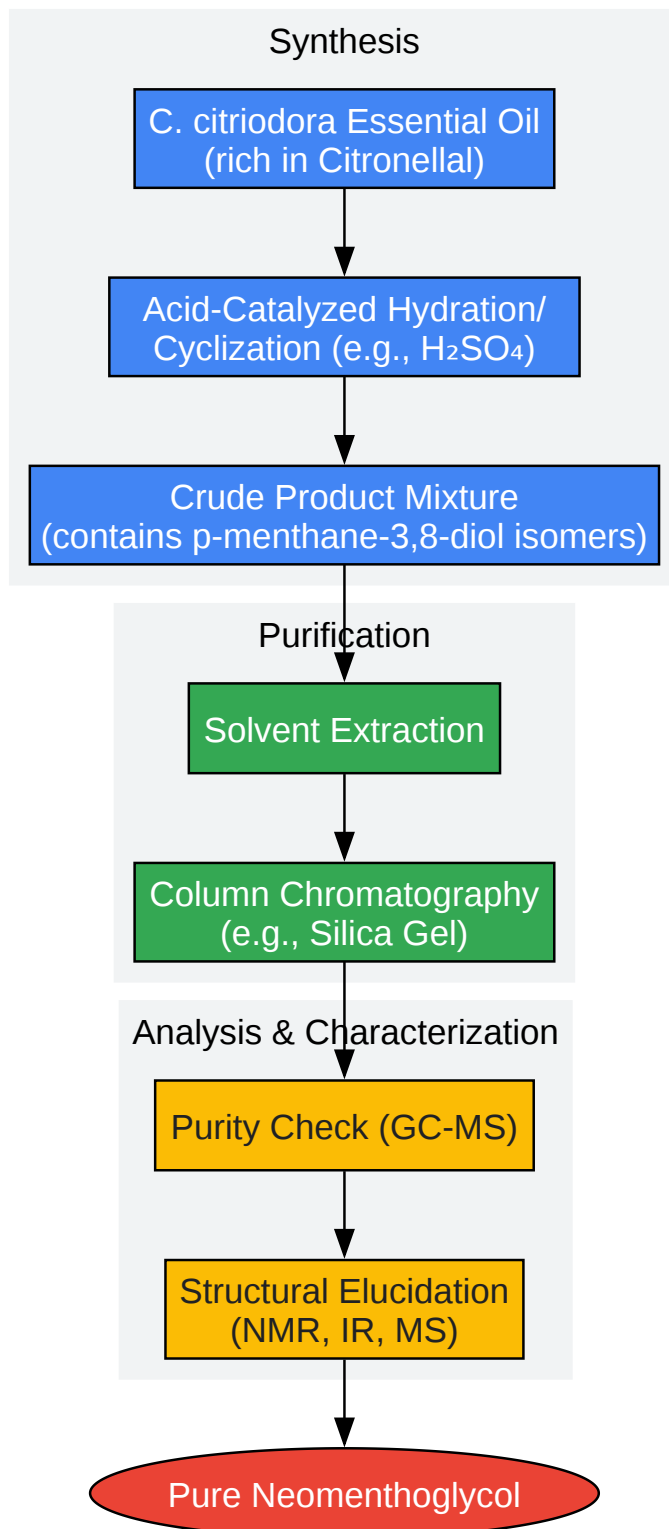
Technique	Key Features and Expected Chemical Shifts (δ) or Peaks
^1H NMR	- Complex multiplets for cyclohexyl protons (δ 0.8-2.0 ppm)- Singlets for the two methyl groups on the isopropyl side chain (around δ 1.1-1.3 ppm)- A doublet for the methyl group on the cyclohexane ring (around δ 0.9 ppm)- A signal for the proton on the carbon bearing the secondary alcohol (around δ 3.5 ppm)
^{13}C NMR	- Signals for the ten carbon atoms, including methyl groups (δ 20-30 ppm)- Cyclohexane ring carbons (δ 20-50 ppm)- Carbon bearing the secondary alcohol (around δ 67 ppm)- Quaternary carbon of the isopropyl group (around δ 73 ppm)
Mass Spec. (MS)	- Expected molecular ion peak (M^+) at m/z 172- Key fragmentation peaks corresponding to the loss of water (m/z 154) and the loss of the hydroxyisopropyl group.
Infrared (IR)	- A broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the alcohol groups- C-H stretching vibrations in the 2850-3000 cm^{-1} region.

Experimental Protocols

Synthesis and Purification Workflow

The general workflow for obtaining and purifying **Neomenthoglycol** from natural sources involves acid-catalyzed cyclization of citronellal, a major component of *C. citriodora* oil, followed by purification and analysis.

General Workflow for Neomenthoglycol Synthesis and Analysis



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Caption: General workflow for the synthesis and purification of **Neomenthoglycol**.

Detailed Methodology for Synthesis

A common method for synthesizing p-menthane-3,8-diol, which includes **Neomenthoglycol**, is the acid-catalyzed hydration and cyclization of citronellal present in *Corymbia citriodora* essential oil.

- **Reaction Setup:** Place 25 g of *C. citriodora* essential oil into a 250 ml two-necked flask equipped with a stirrer and condenser.
- **Acid Addition:** Add a dilute aqueous solution of sulfuric acid. Optimal conditions have been reported with a 0.25% H₂SO₄ concentration.
- **Reaction Conditions:** Vigorously stir the biphasic mixture at a controlled temperature. A temperature of 50°C for a reaction time of 5 hours has been shown to achieve high conversion efficiency and purity.
- **Workup:** After the reaction is complete, neutralize the mixture. The organic layer is then separated.
- **Purification:** The crude product, containing a mixture of p-menthane-3,8-diol isomers, can be purified using column chromatography on silica gel to isolate the specific stereoisomers, including **Neomenthoglycol**.

Methodology for Analysis

The analysis and quantification of **Neomenthoglycol** in a sample are typically performed using chromatographic techniques.

- **Sample Preparation:** The essential oil or purified sample is diluted in a suitable organic solvent, such as hexane or ethyl acetate.
- **Gas Chromatography-Mass Spectrometry (GC-MS):**
 - **Injection:** An aliquot of the prepared sample is injected into the GC system.
 - **Separation:** The components are separated on a capillary column (e.g., HP-5MS) based on their boiling points and polarity. A typical temperature program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

- Detection: The separated components are detected by a mass spectrometer, which provides both mass-to-charge ratio and fragmentation patterns, allowing for confident identification by comparison to spectral libraries and standards.

Proposed Mechanism of Action as an Insect Repellent

Neomenthoglycol (as p-Menthane-3,8-diol or PMD) is a highly effective, plant-based insect repellent. Its mechanism of action is believed to involve the disruption of an insect's sensory apparatus, primarily the olfactory system.

Caption: Proposed mechanism of action for insect repellency.

The repellent has a strong odor that is unpleasant to insects, creating a deterrent barrier. More specifically, it is thought to interfere with the insect's sensory receptors, confusing their ability to locate a host. This may occur by blocking the receptors that detect human kairomones (like 1-octen-3-ol in sweat), effectively making the host "invisible" to the insect, or by activating other neural pathways that trigger an avoidance response. This dual action of masking host attractants and creating an aversive signal makes it a potent repellent.

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